sulfato de hidrógeno de etilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

ethyl hydrogen sulfate has several applications in scientific research, including:

Forensic Toxicology: Used as a biomarker for alcohol consumption in postmortem specimens.

Analytical Chemistry: Employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting alcohol metabolites in urine samples.

Industrial Chemistry: Acts as an intermediate in the production of ethanol from ethylene.

Mecanismo De Acción

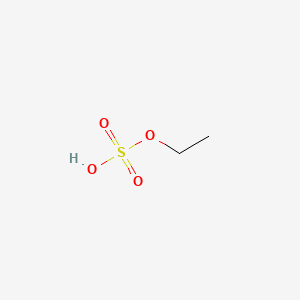

Ethyl hydrogen sulfate, also known as Sulfovinic acid or Ethyl sulfate, is an organic chemical compound with the formula C2H6O4S . It is primarily used as an intermediate in the production of ethanol from ethylene .

Target of Action

The primary target of ethyl hydrogen sulfate is ethylene , a hydrocarbon used in the industrial production of ethanol . The compound acts on ethylene to facilitate the production of ethanol, making it a crucial component in this process .

Mode of Action

The mode of action of ethyl hydrogen sulfate involves its reaction with ethanol and sulfuric acid. This reaction involves the protonation of the ethanolic oxygen to form an oxonium ion . This process is part of the mechanism that leads to the formation of ethyl sulfate, diethyl ether, and ethylene .

Biochemical Pathways

Ethyl hydrogen sulfate is involved in the sulfur metabolism pathway . In this pathway, sulfur occurs in various oxidation states ranging from +6 in sulfate to -2 in sulfide (H2S). Sulfate reduction can occur in both an energy-consuming assimilatory pathway and an energy-producing dissimilatory pathway .

Pharmacokinetics

While specific pharmacokinetic data for ethyl hydrogen sulfate is limited, it’s known that the compound is involved in the production of ethanol from ethylene . This process is highly temperature-dependent, with the reaction needing to be kept below 140°C to prevent the breakdown of ethyl sulfate into ethylene and sulfuric acid .

Result of Action

The result of the action of ethyl hydrogen sulfate is the production of ethanol from ethylene . This is achieved through a series of reactions that involve the protonation of the ethanolic oxygen to form an oxonium ion .

Action Environment

The action of ethyl hydrogen sulfate is highly dependent on environmental factors, particularly temperature . The reaction must be kept below 140°C to prevent the breakdown of ethyl sulfate into ethylene and sulfuric acid . If the temperature exceeds 170°C in a considerable excess of sulfuric acid, the ethyl sulfate breaks down into ethylene and sulfuric acid .

Análisis Bioquímico

Biochemical Properties

Ethyl sulfate plays a significant role in biochemical reactions, particularly in the metabolism of ethanol. It is formed through the action of sulfotransferase enzymes, which catalyze the transfer of a sulfate group from a donor molecule to ethanol, resulting in the formation of ethyl sulfate . This reaction is part of the phase II conjugation pathway, which helps in the detoxification and excretion of ethanol from the body. Ethyl sulfate interacts with various biomolecules, including enzymes such as sulfotransferases and sulfatases, which are involved in its formation and degradation .

Cellular Effects

Ethyl sulfate has several effects on cellular processes. It is known to accumulate in hair after chronic alcohol consumption, serving as a biomarker for alcohol intake . Ethyl sulfate can influence cell signaling pathways and gene expression by interacting with specific enzymes and proteins involved in ethanol metabolism. For example, it can affect the activity of sulfotransferases, which play a crucial role in the detoxification of ethanol . Additionally, ethyl sulfate may impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of ethyl sulfate involves its formation through the reaction between ethanol and sulfuric acid, catalyzed by sulfotransferase enzymes . This reaction results in the protonation of the ethanolic oxygen, forming an oxonium ion, which then reacts with the sulfate group to produce ethyl sulfate . Ethyl sulfate can also undergo further reactions, such as hydrolysis, to form ethanol and sulfuric acid . These interactions at the molecular level are essential for the detoxification and excretion of ethanol from the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl sulfate can change over time. Ethyl sulfate is relatively stable under standard laboratory conditions, but it can degrade over time, especially at higher temperatures . Long-term studies have shown that ethyl sulfate can have lasting effects on cellular function, particularly in the context of chronic alcohol consumption . These effects include alterations in gene expression, enzyme activity, and metabolic pathways, which can persist even after the cessation of alcohol intake .

Dosage Effects in Animal Models

The effects of ethyl sulfate vary with different dosages in animal models. At low doses, ethyl sulfate is generally well-tolerated and does not cause significant adverse effects . At higher doses, ethyl sulfate can exhibit toxic effects, including liver damage and disruptions in metabolic processes . Threshold effects have been observed, where the impact of ethyl sulfate becomes more pronounced at specific dosage levels . These findings highlight the importance of dosage considerations in the study of ethyl sulfate’s biochemical properties.

Metabolic Pathways

Ethyl sulfate is involved in several metabolic pathways, primarily related to the metabolism of ethanol. It is formed through the action of sulfotransferase enzymes, which catalyze the transfer of a sulfate group to ethanol . This reaction is part of the phase II conjugation pathway, which helps in the detoxification and excretion of ethanol from the body . Ethyl sulfate can also influence other metabolic pathways by altering the levels of metabolites and affecting metabolic flux . These interactions are crucial for maintaining cellular homeostasis and preventing the accumulation of toxic substances.

Transport and Distribution

Ethyl sulfate is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, ethyl sulfate can be distributed to different subcellular compartments, including the cytoplasm, mitochondria, and nucleus . These transport and distribution mechanisms are essential for the proper functioning of ethyl sulfate and its role in ethanol metabolism.

Subcellular Localization

The subcellular localization of ethyl sulfate is critical for its activity and function. Ethyl sulfate can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are essential for the proper functioning of ethyl sulfate in biochemical reactions and metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ethyl hydrogen sulfate can be synthesized in a laboratory setting by reacting ethanol with sulfuric acid under a gentle boil, while keeping the reaction temperature below 140°C . The sulfuric acid must be added dropwise or the reaction must be actively cooled because the reaction is highly exothermic . If the temperature exceeds 140°C, the ethyl sulfate product tends to react with residual ethanol, producing diethyl ether . If the temperature exceeds 170°C in a considerable excess of sulfuric acid, the ethyl sulfate breaks down into ethylene and sulfuric acid .

Industrial Production Methods: In industrial settings, ethanol was historically produced by the sulfuric acid hydration process, where ethylene is reacted with sulfuric acid to produce ethyl sulfate, followed by hydrolysis . this method has largely been replaced by the direct hydration of ethylene .

Análisis De Reacciones Químicas

Types of Reactions: ethyl hydrogen sulfate undergoes several types of chemical reactions, including:

Hydrolysis: ethyl hydrogen sulfate can be hydrolyzed to produce ethanol and sulfuric acid.

Decomposition: At higher temperatures, ethyl sulfate decomposes into ethylene and sulfuric acid.

Ether Formation: When reacted with residual ethanol at temperatures above 140°C, ethyl sulfate forms diethyl ether.

Common Reagents and Conditions:

Major Products Formed:

Comparación Con Compuestos Similares

ethyl hydrogen sulfate can be compared with other similar compounds, such as:

Methyl Sulfate: Similar in structure but with a methyl group instead of an ethyl group.

Diethyl Sulfate: Contains two ethyl groups attached to the sulfuric acid moiety.

Ethyl Glucuronide: Another metabolite of ethanol, used as a biomarker for alcohol consumption.

Uniqueness: ethyl hydrogen sulfate is unique in its role as an intermediate in the production of ethanol from ethylene and its application in forensic toxicology as a biomarker for alcohol consumption .

Propiedades

IUPAC Name |

ethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S/c1-2-6-7(3,4)5/h2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWBPDUYBMNFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862151 | |

| Record name | Ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alkylsulfuric acids are colorless, oily liquids. They are soluble in water and weigh more than water. Contact with the material may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals. | |

| Record name | ALKYLSULFURIC ACIDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

540-82-9 | |

| Record name | ALKYLSULFURIC ACIDS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3LK0HF3B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl hydrogen sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ethyl Sulfate (EtS) is a minor metabolite of ethanol, produced through a conjugation reaction with 3’-phosphoadenosine 5’-phosphosulfate catalyzed by sulfotransferase [, , , ]. It serves as a direct biomarker of recent alcohol consumption due to its presence in urine after ethanol intake [].

A: EtS exhibits a longer, dose-dependent elimination half-life compared to ethanol itself []. While ethanol is rapidly metabolized, EtS can be detected for a longer duration, making it suitable for detecting recent alcohol consumption even when ethanol is no longer detectable.

A: A study investigated the impact of intensive mouthwash use containing high ethanol content on urinary EtG and EtS levels []. The findings suggest that using currently accepted cutoff concentrations for EtG and EtS (500 ng/mL) can effectively differentiate between ethanol consumption and the use of such mouthwash.

A: Research indicates that EtS degrades gradually in conditions mimicking rising main and gravity sewers []. While this degradation needs to be considered when estimating alcohol consumption through wastewater analysis, EtS remains a more suitable biomarker than EtG, which degrades rapidly in all tested sewer conditions [].

A: Yes, a study in Australia examined the impact of a minimum unit alcohol price policy on alcohol consumption using EtS measurements in wastewater []. The findings revealed a significant decrease in per capita alcohol consumption immediately following the policy implementation, highlighting the utility of EtS in evaluating public health interventions.

ANone: The molecular formula of EtS is C2H6O4S, and its molecular weight is 126.13 g/mol.

A: Yes, ab initio calculations using the 6-31+G** basis set have been performed on methyl and ethyl sulfate anions to analyze their binding properties and parameterize the MM2 force field []. These studies provided insights into bond characteristics, including the highly polarized covalent double bonds of terminal S=O bonds and the single covalent nature of the C-O-S bond [].

A: Ionic liquids with ethyl sulfate anions, like 1-ethyl-3-methylimidazolium ethyl sulfate ([C2C1im][EtSO4]) and 1,3-diethylimidazolium ethyl sulfate ([C2C2im][EtSO4]), have shown promise as potential replacements for conventional hydraulic fluids due to their low compressibility, low thermal expansion, and good viscosity characteristics []. Research suggests that [C2C2im][EtSO4] exhibits properties closer to commercial hydraulic oils compared to [C2C1im][EtSO4] []. Furthermore, studies have explored the use of specific ionic liquids containing ethyl sulfate anions for separating aromatic hydrocarbons from aliphatic mixtures, demonstrating their potential in environmental remediation []. Additionally, these ionic liquids have been investigated as components in large-deformation resistance-type strain gauges, highlighting their versatility in material science applications [].

A: Yes, research has demonstrated the efficient synthesis of new, low-cost ionic liquids containing methyl and ethyl sulfate anions through a halide-free method []. This method involves reacting 1-alkylimidazoles with dimethyl sulfate or diethyl sulfate under ambient conditions, offering a potentially more sustainable and cost-effective alternative to traditional halide-based synthesis routes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrapotassium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B1212502.png)